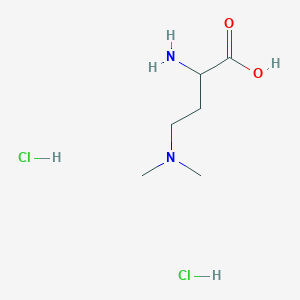

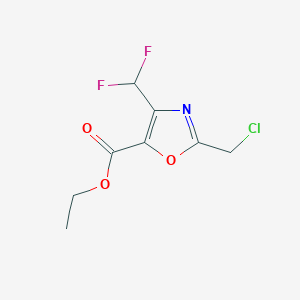

![molecular formula C24H20INO4 B12313753 (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)

(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-3-{[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ}-3-(3-ヨードフェニル)プロパン酸: は、フルオレニルメトキシカルボニル(Fmoc)保護基、ヨードフェニル基、およびプロパン酸骨格を特徴とする複雑な有機化合物です。

準備方法

合成経路および反応条件

(3R)-3-{[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ}-3-(3-ヨードフェニル)プロパン酸の合成は、通常、複数のステップを必要とします。

Fmoc保護: アミノ基は、後続のステップにおける不要な反応を防ぐために、Fmoc基を使用して保護されます。

ヨウ素化: フェニル環は、ヨウ素と適切な酸化剤を使用してヨウ素化されます。

カップリング反応: 保護されたアミノ酸は、DCC(ジシクロヘキシルカルボジイミド)またはEDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用して、ヨウ素化されたフェニル基とカップリングされます。

脱保護: Fmoc基は、ピペリジンなどの塩基を使用して除去され、最終生成物が得られます。

工業的生産方法

この化合物の工業的生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する可能性があります。これには、自動合成装置や連続フロー反応器の使用が含まれる可能性があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にヨードフェニル基で酸化反応を起こす可能性があります。

還元: 還元反応は、カルボニル基またはヨードフェニル基を標的にすることができます。

置換: ヨードフェニル基は、求核性芳香族置換などの置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主な生成物

酸化: 生成物には、ヨードフェニルケトンやカルボン酸が含まれる可能性があります。

還元: 生成物には、アルコールやアミンが含まれる可能性があります。

置換: 生成物には、置換されたフェニル誘導体が含まれる可能性があります。

科学研究への応用

化学

複雑な分子の合成: この化合物は、より複雑な有機分子の合成における中間体として使用できます。

保護基化学: Fmoc基は、ペプチド合成でアミノ基を保護するために広く使用されています。

生物学

生体結合: この化合物は、生体分子を表面や他の分子に結合するために使用できます。

標識: ヨードフェニル基は、生物学的アッセイにおける放射性標識に使用できます。

医学

創薬: この化合物は、医薬品の合成における構成要素として役立ちます。

診断画像: ヨードフェニル基は、PET(陽電子放出断層撮影)などの画像法のための画像化剤の開発に使用できます。

産業

材料科学: この化合物は、特定の特性を持つ新素材の開発に使用できます。

触媒: この化合物は、触媒反応における配位子として使用できます。

科学的研究の応用

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis to protect amino groups.

Biology

Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules.

Labeling: The iodophenyl group can be used for radiolabeling in biological assays.

Medicine

Drug Development: The compound can serve as a building block for the synthesis of pharmaceutical compounds.

Diagnostic Imaging: The iodophenyl group can be used in the development of imaging agents for techniques like PET (positron emission tomography).

Industry

Material Science: The compound can be used in the development of new materials with specific properties.

Catalysis: The compound can be used as a ligand in catalytic reactions.

作用機序

(3R)-3-{[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ}-3-(3-ヨードフェニル)プロパン酸の作用機序は、その用途によって異なります。生体結合では、この化合物は生体分子と安定な共有結合を形成します。放射性標識では、ヨードフェニル基により放射性ヨウ素を組み込むことができ、これは画像化技術を使用して検出できます。Fmoc基はペプチド合成中にアミノ基を保護し、不要な副反応を防ぎます。

類似の化合物との比較

類似の化合物

(3R)-3-{[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ}-3-フェニルプロパン酸: 類似の構造ですが、ヨウ素原子は含まれていません。

(3R)-3-{[(tert-ブトキシカルボニル)アミノ]-3-(3-ヨードフェニル)プロパン酸: Fmocの代わりに別の保護基(Boc)を使用しています。

(3R)-3-{[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ}-3-(4-ヨードフェニル)プロパン酸: ヨウ素原子はフェニル環の別の位置にあります。

独自性

Fmoc保護基とヨードフェニル基の存在により、(3R)-3-{[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ}-3-(3-ヨードフェニル)プロパン酸は独自のものになります。Fmoc基はペプチド合成で特に役立ち、ヨードフェニル基は放射性標識やその他の特殊な用途を可能にします。

類似化合物との比較

Similar Compounds

(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but lacks the iodine atom.

(3R)-3-{[(tert-Butoxycarbonyl)amino]-3-(3-iodophenyl)propanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid: Iodine atom is in a different position on the phenyl ring.

Uniqueness

The presence of the Fmoc protecting group and the iodophenyl group makes (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid unique. The Fmoc group is particularly useful in peptide synthesis, while the iodophenyl group allows for radiolabeling and other specialized applications.

特性

分子式 |

C24H20INO4 |

|---|---|

分子量 |

513.3 g/mol |

IUPAC名 |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |

InChI |

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |

InChIキー |

SKTSPSIMLVUKHC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

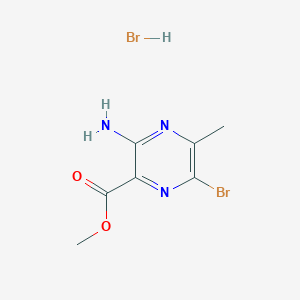

![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)

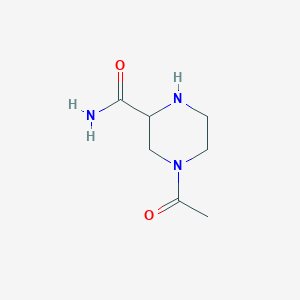

![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)

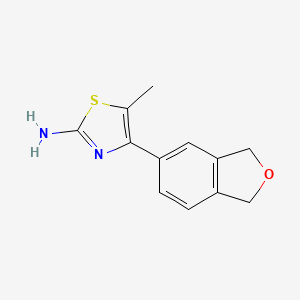

![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)

![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)

![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)

![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)